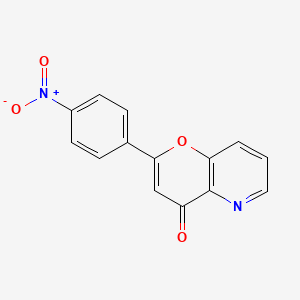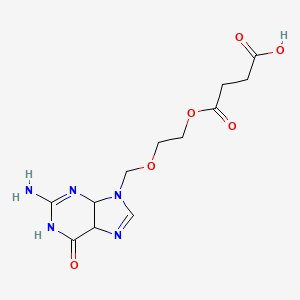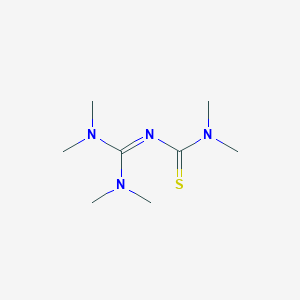
3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the trichlorophenyl group: This step involves the substitution reaction where the trichlorophenyl group is introduced to the pyrazole ring.
Amination and benzamide formation:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Medicinal chemistry research may focus on its potential as a drug candidate for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-N-(2,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)benzamide
- 3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)benzamide
Uniqueness
The presence of the trichlorophenyl group in 3-Amino-N-(2,5-dihydro-5-oxo-1-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl)benzamide may confer unique properties, such as increased hydrophobicity or enhanced binding affinity to certain molecular targets, compared to similar compounds.
Propiedades
Número CAS |
97635-51-3 |
|---|---|
Fórmula molecular |
C16H11Cl3N4O2 |
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
3-amino-N-[3-oxo-2-(2,4,5-trichlorophenyl)-1H-pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C16H11Cl3N4O2/c17-10-5-12(19)14(6-11(10)18)23-16(25)13(7-21-23)22-15(24)8-2-1-3-9(20)4-8/h1-7,21H,20H2,(H,22,24) |
Clave InChI |
HZCZJNPXUSCLSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)NC2=CNN(C2=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)

![(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12692713.png)


![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)








